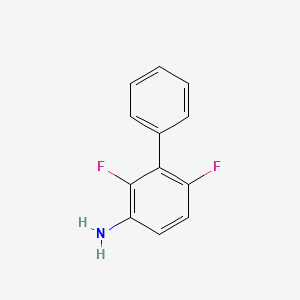

2,4-Difluoro-3-phenylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F2N |

|---|---|

Molecular Weight |

205.20 g/mol |

IUPAC Name |

2,4-difluoro-3-phenylaniline |

InChI |

InChI=1S/C12H9F2N/c13-9-6-7-10(15)12(14)11(9)8-4-2-1-3-5-8/h1-7H,15H2 |

InChI Key |

DRIFMIFGMJVCEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2F)N)F |

Origin of Product |

United States |

Derivatives and Structural Analogues of 2,4 Difluoro 3 Phenylaniline

Synthesis of Substituted 2,4-Difluoro-3-phenylaniline Derivatives

The synthesis of derivatives based on the this compound core typically involves the functionalization of the aniline (B41778) nitrogen. This amino group provides a reactive handle for forming amides, sulfonamides, and other key functional groups. This approach is evident in the synthesis of complex heterocyclic compounds designed as kinase inhibitors.

For instance, the core structure, 3-amino-2,4-difluorophenyl, is a key component in the synthesis of potent inhibitors of protein kinases, such as BRAF. googleapis.com In these syntheses, the aniline derivative is coupled with a carboxylic acid-bearing heterocyclic system. The resulting amide bond links the two key fragments of the final molecule. Examples from patent literature demonstrate the creation of sophisticated molecules from a 2,4-difluoroaniline (B146603) building block, which is then elaborated into the final phenylaniline structure.

Key examples of such derivatives include compounds where the aniline nitrogen has been acylated to form complex amides or has been converted into a sulfonamide. These modifications are central to achieving the desired biological activity. googleapis.comjustia.com

Below is a table of representative derivatives built upon a 2,4-difluoroaniline scaffold, illustrating the types of complex structures that can be synthesized.

| Starting Scaffold Component | Resulting Derivative Name | Therapeutic Target/Application |

| 3-Amino-2,4-difluorophenyl | Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide | Kinase Inhibitor |

| 3-Amino-2,4-difluorophenyl | N-[2,4-difluoro-3-[5-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]pyrrolidine-1-sulfonamide | Kinase Modulator |

| 3-Amino-2,4-difluorophenyl | N-[2,4-difluoro-3-[5-(2-piperazin-1-ylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]acetamide | Kinase Modulator |

Modifications to the Phenyl Ring System

While direct modification of the phenyl rings on the this compound scaffold is chemically feasible through electrophilic aromatic substitution, the more common and controlled strategy involves the use of pre-functionalized starting materials. Synthetic routes like the Buchwald-Hartwig amination or the Ullmann coupling allow for the joining of an aniline with an aryl halide. This approach enables chemists to introduce a wide variety of substituents onto either phenyl ring with high precision and predictability.

For example, to synthesize a derivative with a modification on the non-fluorinated phenyl ring, a substituted aniline would be coupled with 1-bromo-2,4-difluoro-3-nitrobenzene, followed by reduction of the nitro group. Conversely, to modify the difluorinated ring, one might start with a substituted 2,4-difluoroaniline and couple it with a suitable phenylating agent. This modular approach is highly favored in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.

Formation of Conjugates and Probes Utilizing the Aniline Core

The aniline core of this compound is a prime site for the attachment of probes and other molecular entities to form conjugates. The nucleophilic amine can be readily acylated with linkers that, in turn, can be connected to reporter groups like fluorophores or biotin. This strategy is fundamental in chemical biology for creating tools to study biological systems.

For example, a common fluorophore like a BODIPY (boron-dipyrromethene) dye, which often contains a carboxylic acid handle, can be coupled to the aniline nitrogen of the this compound scaffold using standard peptide coupling reagents. Such a conjugate could be used to visualize the localization of a drug candidate within cells or tissues. The unique properties of the difluorophenyl group could be exploited to study interactions using ¹⁹F NMR spectroscopy. walshmedicalmedia.com

General strategies for forming conjugates from amine-containing scaffolds include:

Amide Bond Formation: Coupling with a carboxylic acid-functionalized probe or linker.

Sulfonamide Formation: Reaction with a sulfonyl chloride-bearing reporter group.

Diazotization: Conversion of the aniline to a diazonium salt, which can then be used in azo coupling reactions to link to electron-rich aromatic systems, although this is less common for creating stable bioprobes.

These methods allow for the transformation of the core aniline structure into highly specific molecular probes for research purposes.

Rational Design of Fluorinated Aromatic Amine Analogues for Research Applications

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netnih.gov The rational design of analogues based on the this compound scaffold leverages the unique properties of fluorine. The two fluorine atoms are strong electron-withdrawing groups, which lowers the pKa of the aniline nitrogen and can influence hydrogen bonding interactions with biological targets like enzyme active sites. researchgate.net

This electronic modulation is critical in the design of enzyme inhibitors. For example, in the development of kinase inhibitors, the precise electronic nature of the scaffold can determine binding affinity and selectivity. googleapis.com The difluoro substitution pattern can also block positions susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate. researchgate.net

The process of rational design for analogues of this compound for research applications typically involves the following considerations:

| Design Consideration | Rationale | Research Application Example |

| Electronic Modulation | Fluorine's electron-withdrawing nature alters the charge distribution of the aromatic rings and the basicity of the aniline nitrogen. | Tuning binding affinity for enzyme active sites, such as in kinase inhibitors. googleapis.com |

| Metabolic Stability | C-F bonds are strong and can block sites of oxidative metabolism. | Improving the pharmacokinetic profile of potential drug candidates. researchgate.net |

| Lipophilicity | Fluorine substitution generally increases the lipophilicity of a molecule. | Enhancing membrane permeability and cell uptake. |

| Conformational Control | The presence of fluorine can influence the preferred conformation of the molecule through steric and electronic effects. | Optimizing the shape of a molecule to fit a specific binding pocket. |

| ¹⁹F NMR Probe | The fluorine atoms can be used as a spectroscopic handle. | Studying drug-target interactions and protein conformational changes without the need for larger labels. walshmedicalmedia.com |

Through the careful and rational placement of fluorine atoms and other functional groups, derivatives of this compound can be optimized for specific research applications, leading to the development of novel chemical probes and potential therapeutic agents.

Spectroscopic Characterization Methodologies for 2,4 Difluoro 3 Phenylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,4-Difluoro-3-phenylaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the aniline (B41778) ring, the phenyl ring, and the amine group.

The protons on the difluorinated aniline ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The protons of the phenyl group would typically appear as a set of multiplets in the aromatic region of the spectrum. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.60 | m | - |

| Aniline-H5 | ~6.80 - 7.10 | m | J(H-H), J(H-F) |

| Aniline-H6 | ~6.80 - 7.10 | m | J(H-H), J(H-F) |

| NH₂ | Variable (broad) | s | - |

Note: This is a predicted data table. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbons directly bonded to fluorine atoms would exhibit large C-F coupling constants, resulting in splitting of their signals. The carbon atoms of the phenyl ring and the difluoroaniline ring would appear in the aromatic region (typically 100-160 ppm). The carbon attached to the amino group (C1) and the carbons bearing fluorine atoms (C2 and C4) would have their chemical shifts significantly influenced by these substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling |

|---|---|---|

| Phenyl-C (quaternary) | ~135-145 | - |

| Phenyl-C (CH) | ~125-130 | - |

| Aniline-C1 (C-NH₂) | ~130-140 | J(C-F) |

| Aniline-C2 (C-F) | ~150-160 | ¹J(C-F) |

| Aniline-C3 (C-Phenyl) | ~115-125 | J(C-F) |

| Aniline-C4 (C-F) | ~155-165 | ¹J(C-F) |

| Aniline-C5 | ~105-115 | J(C-F) |

| Aniline-C6 | ~120-130 | J(C-F) |

Note: This is a predicted data table. Actual experimental values may vary based on solvent and experimental conditions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is a crucial technique for the characterization of this compound. nih.gov ¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it excellent for distinguishing between non-equivalent fluorine atoms. huji.ac.ilbiophysics.org

The two fluorine atoms at positions 2 and 4 are in different chemical environments and would therefore be expected to show two distinct signals in the ¹⁹F NMR spectrum. These signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). The magnitude of these coupling constants provides valuable structural information.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is particularly useful for complex structures like this compound.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. This would help in assigning the protons on both the aniline and phenyl rings by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton assignments to their corresponding carbon atoms in the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as confirming the connection between the phenyl ring and the C3 position of the difluoroaniline ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group, C-N stretching, aromatic C-H and C=C stretching, and the C-F bonds.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium, often two bands |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Note: This is a predicted data table. Actual experimental values may vary based on the sample preparation method (e.g., KBr pellet, thin film).

The N-H stretching vibrations of the primary amine would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range, which would be a key indicator of the fluorination of the molecule.

Raman Spectroscopy

Raman spectroscopy, a non-destructive vibrational spectroscopy technique, provides detailed information about the molecular vibrations of a sample, offering a unique chemical fingerprint. azolifesciences.comamericanpharmaceuticalreview.com When applied to this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrational modes of its constituent functional groups.

Key expected vibrational modes for this compound would include C-F stretching, C-N stretching, N-H bending, and various aromatic C-C stretching and C-H bending modes of the two phenyl rings. The presence of the fluorine substituents and the phenyl group on the aniline ring would influence the vibrational frequencies, providing a distinctive spectral pattern. For instance, the phenyl ring breathing mode, typically observed around 1000 cm⁻¹, is a strong and characteristic Raman band. umich.edunih.gov

Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~3400-3300 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1620-1580 | Aromatic C=C stretching |

| ~1450 | CH₂ deformation |

| ~1300-1200 | C-N stretching / Amide III region |

| ~1250-1000 | C-F stretching |

| ~1000 | Phenylalanine ring breathing |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like anilines. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 206.2.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₂H₉F₂N), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its elemental formula with a high degree of confidence. rsc.orgcas.cn

Expected HRMS Data for this compound

| Ion | Theoretical m/z |

| [M+H]⁺ | 206.0775 |

| [M+Na]⁺ | 228.0594 |

This table presents calculated theoretical values.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Expected fragmentation pathways for the [M+H]⁺ ion of this compound could involve the loss of the phenyl group, fluorine atoms, or cleavage of the C-N bond, leading to characteristic fragment ions. nih.govlibretexts.orgyoutube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.comresearchgate.net This technique is highly effective for determining the purity of a sample and identifying impurities. A reversed-phase HPLC method could be developed to separate this compound from any starting materials, byproducts, or isomers. The eluent from the HPLC column would be directly introduced into the mass spectrometer, allowing for the confirmation of the molecular weight of the main peak as this compound and the identification of any co-eluting impurities based on their mass-to-charge ratios. nih.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

The crystal structure would reveal the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl-like structures. iucr.orgresearchgate.net Intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking between the aromatic rings, would also be elucidated, providing insight into the crystal packing. amanote.com

Illustrative Crystallographic Data Table

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.43 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.325 |

This table presents hypothetical data based on similar known structures and is for illustrative purposes only, as a crystal structure for this compound has not been reported in the reviewed literature.

Chromatographic Methods for Purity Assessment and Separation of Isomers/Mixtures

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers or other components in a mixture. chromforum.orgrsc.org High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

A reversed-phase HPLC method, likely employing a C18 stationary phase, would be suitable for the analysis of this relatively non-polar compound. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with the composition adjusted to achieve optimal separation. Detection would commonly be performed using a UV detector, as the aromatic rings of the analyte will absorb UV light. rsc.orgsigmaaldrich.com

The development of such a method would involve optimizing parameters like the mobile phase composition, flow rate, and column temperature to ensure a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks. This validated HPLC method would then be crucial for routine quality control and purity certification. The separation of positional isomers, which can be challenging, may require exploring different stationary phases or mobile phase additives to enhance selectivity. nsf.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier analytical technique for the separation, identification, and quantification of components within a mixture. For a compound like this compound, a reversed-phase HPLC method is a suitable approach, leveraging the nonpolar nature of the molecule.

Methodology and Hypothetical Findings:

A standard analytical HPLC system equipped with a UV-Vis detector would be employed. The separation would likely be achieved on a C18 column, which provides a nonpolar stationary phase suitable for the retention of aromatic compounds. The mobile phase would consist of a gradient of acetonitrile and water, allowing for the efficient elution of the analyte.

The retention time (Rt) of this compound would be a key identifier. Under specific chromatographic conditions, a pure sample would exhibit a single, sharp peak. The integration of this peak's area provides a quantitative measure of the compound's concentration. The UV spectrum, recorded by a diode-array detector, would show characteristic absorbance maxima, further confirming the identity of the substance. While specific experimental data for this compound is not publicly available, a hypothetical chromatogram and corresponding data are presented below based on typical results for similar halogenated aromatic amines. nih.govelsevierpure.comsielc.comresearchgate.netelsevierpure.com

Interactive Data Table: Hypothetical HPLC Parameters and Results for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time (Rt) | 6.8 min |

| Hypothetical Purity | >98% (by peak area) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. rsc.orgrsc.orgresearchgate.netpastic.gov.pkniscpr.res.in For this compound, TLC on silica (B1680970) gel plates would provide a clear indication of its presence and the presence of any impurities.

Methodology and Hypothetical Findings:

A solution of this compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, would be spotted onto a silica gel TLC plate. The plate would then be developed in a chamber containing an appropriate mobile phase, a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ratio of these solvents would be optimized to achieve good separation.

After development, the plate would be visualized under UV light (typically at 254 nm), where the aromatic nature of this compound would cause it to appear as a dark spot against a fluorescent background. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and mobile phase system. A pure sample should ideally show a single spot. The presence of multiple spots would indicate impurities.

Interactive Data Table: Hypothetical TLC Parameters and Results for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (4:1) |

| Visualization | UV Light (254 nm) |

| Hypothetical Rf Value | 0.45 |

| Observations | A single, well-defined spot |

Computational and Theoretical Investigations of 2,4 Difluoro 3 Phenylaniline

Analysis of Electronic Structure

The electronic structure dictates the chemical identity and reactivity of a molecule. Analyses derived from quantum chemical calculations, such as the examination of frontier molecular orbitals, electrostatic potential, and bonding orbitals, provide a detailed map of this electronic landscape.

The Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. edu.krd A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krdmdpi.com Conversely, a small gap suggests the molecule is more reactive. For 2,4-Difluoro-3-phenylaniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the biphenyl (B1667301) system.

Table 2: Calculated Quantum Chemical Descriptors for this compound (Illustrative) This table provides hypothetical values for FMO energies and related properties, calculated using DFT, which are indicative of the molecule's electronic character.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -5.85 |

| Energy of LUMO | ELUMO | -1.20 |

| Energy Gap | ΔE | 4.65 |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Hardness (η) | (I-A)/2 | 2.325 |

| Electronegativity (χ) | (I+A)/2 | 3.525 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in red or yellow, are electron-rich and are susceptible to electrophilic attack. mdpi.comresearchgate.net Regions of positive potential, colored in blue, are electron-poor and indicate likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show significant negative potential around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom. Conversely, positive potential would be concentrated around the hydrogen atoms of the amine group, making them potential hydrogen bond donors. This analysis provides valuable insights into how the molecule will interact with other reagents and biological targets. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a set of localized orbitals that align with the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de This method provides a detailed understanding of bonding, charge distribution, and conjugative or hyperconjugative interactions within the molecule. icm.edu.pl

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Illustrative) This table shows hypothetical, significant donor-acceptor interactions and their stabilization energies (E(2)), which indicate intramolecular charge transfer and stabilizing effects.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (Carom-Carom) | 45.50 |

| π (Carom-Carom) | π* (Carom-Carom) | 20.15 |

| LP (1) F | σ* (Carom-Carom) | 5.30 |

| σ (C-H) | σ* (Carom-N) | 2.10 |

LP denotes a lone pair orbital.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Through methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations, it is possible to determine the molecule's equilibrium geometry and predict its vibrational frequencies. These calculations simulate the various modes of vibration within the molecule, such as the stretching and bending of bonds, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

For instance, theoretical studies on related fluorinated benzene (B151609) derivatives have successfully assigned calculated vibrational modes to experimental spectra. researchgate.netmdpi.com Research on compounds like 2,4-difluorophenol (B48109) and 2,4-difluoro-1-methoxy benzene demonstrates that quantum chemical calculations can accurately predict fundamental vibrational wavenumbers. researchgate.netmdpi.com A key focus in the analysis of this compound would be the C-F stretching vibrations, which are typically observed in a wide frequency range of 1360–1000 cm⁻¹ and are influenced by neighboring functional groups. mdpi.com The calculations would also elucidate the vibrational modes associated with the aniline and phenyl groups, including N-H and C-H stretching, and the deformation of the aromatic rings.

Beyond vibrational spectra, these computational methods can predict other important spectroscopic and electronic properties. The calculation of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic transition properties. nih.gov Studies have shown that computational predictions of HOMO and LUMO energies for similar organic molecules are often in close agreement with experimental results. nih.gov This allows for the theoretical prediction of properties like the maximum absorption wavelength (λmax) in UV-Vis spectra. nih.gov

The table below summarizes the types of spectroscopic data that can be generated for this compound using computational approaches.

| Property | Computational Method | Description | Relevance |

| Vibrational Frequencies | DFT (e.g., B3LYP), HF | Calculation of normal modes of vibration corresponding to IR and Raman active bands. researchgate.netresearchgate.net | Predicts and aids in the assignment of experimental IR and Raman spectra. |

| NMR Chemical Shifts | DFT (with GIAO method) | Prediction of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts based on the calculated electronic environment of each nucleus. researchgate.net | Aids in structure elucidation and assignment of experimental NMR data. |

| Electronic Transitions | TD-DFT | Calculation of excited state energies to predict UV-Visible absorption spectra (λmax). nih.gov | Understanding the electronic properties and color of the compound. |

| HOMO-LUMO Gap | DFT, HF | Determination of the energy difference between the highest occupied and lowest unoccupied molecular orbitals. nih.gov | Indicates chemical reactivity, kinetic stability, and electronic transport properties. |

Force Field Parameterization for Molecular Simulations of Fluorinated Aromatics

Molecular dynamics (MD) simulations are a vital tool for studying the dynamic behavior of molecules, but their accuracy depends on the quality of the underlying force field. A force field is a set of functions and parameters that defines the potential energy of a system of particles. For novel or specialized molecules like fluorinated aromatics, standard force fields may lack accurate parameters, necessitating the development of new ones.

The process of parameterizing a force field for a molecule like this compound involves several steps designed to reproduce high-level quantum mechanical (QM) data and experimental observations. nih.govacs.org The introduction of fluorine atoms into an aromatic system significantly alters its electronic properties, including its electrostatic potential and polarization, making specific parameterization crucial. nih.gov

A key area of development has been in creating parameters for fluorinated aromatic amino acids for use with established protein force fields like AMBER. nih.govnih.gov The methodologies from this research are directly applicable to other fluorinated aromatic compounds. The process typically involves:

Charge Derivation: Calculating atomic partial charges that reflect the electron distribution in the molecule. Modern schemes, like the Implicitly Polarized Charge (IPolQ) method, derive charges that account for the polarizing effect of a solvent environment (e.g., water), which is critical for realistic simulations. nih.govbiorxiv.org

Bonded Parameter Fitting: The parameters for bonds, angles, and dihedral angles are adjusted to minimize the difference between the molecular mechanical (MM) energy and the QM energy across a wide range of molecular conformations. acs.org This ensures that the force field accurately represents the energy cost of deforming the molecule's geometry. Dihedral parameters, which govern the rotation around single bonds, are particularly important for capturing the correct conformational preferences.

Validation: The new parameters are tested through extensive MD simulations of the molecule or related systems. The simulations are checked to ensure they maintain expected conformational propensities and can reproduce known experimental observables where available. acs.orgnih.gov

The table below outlines the general workflow for developing force field parameters for a novel fluorinated aromatic compound.

| Step | Objective | Typical Methodology | Significance |

| 1. Conformation Generation | To sample a wide range of possible molecular shapes. | High-temperature MD simulations or restrained energy minimizations of key torsion angles. nih.govbiorxiv.org | Ensures the parameters are robust and transferable across different conformations. |

| 2. Quantum Mechanical Calculations | To obtain high-accuracy energy and electron density data for the generated conformations. | Single point energy calculations at a high level of theory (e.g., MP2/cc-pVTZ). biorxiv.org | Provides the reference data against which the force field is trained. |

| 3. Atomic Charge Fitting | To assign partial charges to each atom that reproduce the QM electrostatic potential. | Use of schemes like IPolQ in the presence of an explicit water model. nih.govresearchgate.net | Crucial for accurately modeling non-bonded electrostatic interactions. |

| 4. Bonded Parameter Optimization | To fit bond, angle, and dihedral parameters to reproduce QM energies. | Linear least-squares fitting to minimize the error between MM and QM energies across all conformations. biorxiv.org | Defines the intramolecular energetic landscape (bond stiffness, angle rigidity, rotational barriers). |

| 5. Validation Simulations | To test the performance and stability of the new parameters. | Long-timescale MD simulations to assess conformational stability and compare with experimental data if available. acs.org | Confirms that the parameters lead to physically realistic behavior in simulations. |

Conformational Analysis and Energy Landscape Studies

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers or rotamers) that arise from rotation about its single bonds, and the energy associated with them. lumenlearning.com For a flexible molecule like this compound, this analysis is fundamental to understanding its structure, stability, and potential interactions with other molecules. The conformation of a molecule serves as the critical link between its chemical composition and its biological or material function. researchgate.net

The key flexible bonds in this compound are the C-N bond between the aniline nitrogen and the difluorophenyl ring, and the C-C bond connecting the two aromatic rings. Rotation around these bonds gives rise to a complex potential energy surface. This "energy landscape" features various energy minima, corresponding to stable or metastable conformers, which are separated by energy barriers (transition states). nih.govacs.org

Computational methods are essential for mapping this landscape. By systematically rotating the key dihedral angles and calculating the potential energy at each step, a detailed energy profile can be constructed. This allows for the identification of the most stable, low-energy conformations. Factors influencing conformational preference include:

Steric Hindrance: Repulsive interactions between bulky groups that are brought close together. In this compound, the relative orientation of the two rings will be heavily influenced by steric clashes between the hydrogen atoms on adjacent rings.

Electrostatic Interactions: Attractive or repulsive forces between partially charged atoms. The electronegative fluorine atoms create a distinct electrostatic profile that can influence intramolecular interactions.

Intramolecular Hydrogen Bonding: Potential weak hydrogen bonds, for example between an N-H proton and a fluorine atom or the pi-system of the adjacent ring, can stabilize certain conformations.

Fluorination is known to alter conformational landscapes. researchgate.net The introduction of fluorine atoms can change steric and electronic properties, leading to different preferred conformers compared to the non-fluorinated parent compound. Theoretical calculations can precisely quantify these effects by comparing the energy landscapes of the fluorinated and non-fluorinated analogues.

| Concept | Definition | Application to this compound |

| Conformer (Rotamer) | A specific spatial arrangement of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com | Different orientations of the phenyl ring relative to the difluoroaniline moiety. |

| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. | Key dihedral angles would be C-C-C-C (between the rings) and C-C-N-H. |

| Potential Energy Surface | A mathematical or graphical representation of the potential energy of a molecule as a function of its geometry. acs.org | Mapping this surface reveals the stable conformers (minima) and the energy barriers to interconversion (saddles). |

| Gauche Interaction | A type of steric strain that occurs in staggered conformations when two large groups are adjacent (dihedral angle of ~60°). lumenlearning.com | Potential gauche-like interactions between substituents on the two rings in non-planar conformations. |

| Energy Minimum | A point on the potential energy surface where all forces on the atoms are zero, representing a stable or metastable conformer. nih.gov | Identifies the most likely shapes the molecule will adopt. |

Applications of 2,4 Difluoro 3 Phenylaniline in Advanced Organic Synthesis and Chemical Biology

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While fluorinated anilines are widely recognized as important intermediates, no specific examples detailing the use of 2,4-Difluoro-3-phenylaniline as a key intermediate in the synthesis of complex organic molecules were identified in the reviewed literature. The potential utility can be inferred from related classes of compounds.

Precursor for Pharmaceutical Building Blocks

Fluorinated amino acids and biaryl compounds are crucial building blocks in medicinal chemistry. nih.gov The introduction of fluorine can enhance the metabolic stability and binding affinity of drug candidates. nih.gov For instance, various fluorinated phenylalanine derivatives are integral to the development of therapeutic agents and for use in positron emission tomography (PET) imaging. beilstein-journals.orgnih.gov A compound like this compound could theoretically serve as a precursor to novel fluorinated analogs of biologically active molecules, although specific synthetic routes originating from it are not documented. The synthesis of complex pharmaceutical agents often involves coupling functionalized aniline (B41778) derivatives with other molecular fragments. google.com

Synthetic Scaffold for Novel Chemical Entities

A synthetic scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of diverse compounds for screening. researchgate.netlifechemicals.com The concept of diversity-oriented synthesis (DOS) relies on the efficient generation of multiple molecular scaffolds to explore new areas of chemical space. cam.ac.uk The this compound structure is a potential scaffold for creating new chemical entities. Its functional groups (the amine and the aromatic rings) allow for various chemical modifications, enabling the generation of a library of derivatives for biological screening. However, no published research was found that explicitly uses this compound for this purpose.

Utilization in the Construction of Fluorinated Heterocyclic Systems

The synthesis of fluorinated heterocycles is a rapidly growing area in medicinal and agricultural chemistry due to the unique biological activities these compounds often exhibit. nih.govunipa.it Aniline derivatives are common starting materials for constructing nitrogen-containing heterocyclic rings through cyclization reactions. The presence of fluorine atoms on the aniline ring, as in this compound, could be leveraged to produce novel fluorinated heterocyclic systems such as quinolines, indoles, or benzodiazepines. The electronic properties conferred by the fluorine atoms can influence the reactivity and regioselectivity of these cyclization reactions. beilstein-journals.org Despite this potential, no specific examples of its use in synthesizing such systems have been reported.

Employment in the Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. opentargets.org Fluorine-containing molecules are particularly valuable in this context. The 19F nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological samples. acs.org By incorporating a fluorinated amino acid into a peptide or protein, researchers can monitor conformational changes and interactions. acs.org Fluorescent probes, which often contain heterocyclic systems, are also essential tools in chemical biology for cellular imaging. nih.govnih.gov While this compound possesses the necessary features to be developed into a chemical probe, no studies demonstrating this application were found.

Contribution to Structure-Activity Relationship (SAR) Studies via Fluorine-Induced Property Modulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure relates to its biological activity. gardp.orgrroij.com The substitution of hydrogen with fluorine is a key strategy in these studies because it can dramatically alter a molecule's properties without significantly increasing its size. acs.orgmdpi.com This "fluorine code" can influence binding affinity, selectivity, and pharmacokinetic profiles. acs.orgnih.gov

The specific 2,4-difluoro substitution pattern on the aniline ring of this compound would be expected to modulate the pKa of the amine group and create a unique electronic environment, thereby influencing its interactions with biological targets. beilstein-journals.org Medicinal chemists could synthesize a series of analogs with and without these fluorine atoms to probe their contribution to a specific biological effect. While SAR studies on various fluorinated scaffolds are common acs.orgnih.govchemrxiv.org, no studies specifically utilizing the this compound core were identified.

Applications in Material Science Precursor Synthesis

Fluorinated aromatic compounds are sometimes used as precursors in material science for the synthesis of specialty polymers, liquid crystals, and other advanced materials. jecibiochem.com The introduction of fluorine can enhance thermal stability, chemical resistance, and confer unique optical or electronic properties. While this remains a potential application for compounds of this type, there is no evidence in the reviewed literature of this compound being used for material science purposes.

Data Tables

Due to the lack of specific research findings for this compound in the reviewed sources, no data tables containing detailed research findings can be generated.

Future Research Directions and Perspectives on 2,4 Difluoro 3 Phenylaniline

Innovations in Environmentally Benign Synthetic Methodologies

The development of sustainable and efficient synthetic routes to valuable chemical entities is a paramount goal in contemporary chemistry. Future research into the synthesis of 2,4-Difluoro-3-phenylaniline will likely prioritize the integration of green chemistry principles to minimize environmental impact and enhance process safety and efficiency.

Key areas of innovation are expected to include:

Catalyst- and Additive-Free Reactions: Exploring reaction pathways that proceed without the need for metal catalysts or additives is a significant trend. For aniline (B41778) derivatives, methods like sequential imine condensation–isoaromatization pathways are being developed that offer mild reaction conditions and operational simplicity beilstein-journals.orgnih.govnih.gov. Future work could adapt such strategies for the synthesis of this compound, potentially reducing reliance on heavy metal catalysts.

Photoinduced Synthesis: Visible-light organophotocatalytic systems present a mild and sustainable approach for the synthesis of fluorinated anilines acs.orgnih.gov. Research in this area could lead to the development of novel methods for the construction of the this compound scaffold under ambient conditions, utilizing light as a renewable energy source.

Flow Chemistry: Continuous flow technologies offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of fluorinated compounds is a growing field frontiersin.org. Future investigations could focus on developing a continuous flow process for the production of this compound, enabling safer and more scalable synthesis.

Biocatalysis: The use of enzymes in organic synthesis provides a highly selective and environmentally friendly alternative to conventional chemical methods. Phenylalanine ammonia lyases (PALs), for instance, have been utilized for the amination of cinnamic acids to produce phenylalanine analogues frontiersin.org. Research could explore the potential of engineered enzymes for the asymmetric synthesis of precursors to this compound.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Catalyst- and Additive-Free Reactions | Reduced metal contamination, simplified purification, lower cost. |

| Photoinduced Synthesis | Use of renewable energy, mild reaction conditions, high selectivity. |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. |

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The unique electronic properties conferred by the two fluorine atoms and the phenyl group in this compound suggest that it may exhibit novel reactivity and serve as a versatile building block for the synthesis of a diverse range of derivatives.

Future research in this area should focus on:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular editing. Developing methods for the selective C-H functionalization of the aniline and phenyl rings of this compound would provide rapid access to a wide array of derivatives with tailored properties uva.nl.

Cross-Coupling Reactions: The presence of fluorine atoms can influence the reactivity of the aniline in transition metal-catalyzed cross-coupling reactions. A systematic investigation into its behavior in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) would expand its utility as a synthetic intermediate.

Difluoroalkylation Reactions: The development of methods for the introduction of difluoroalkyl groups onto aniline derivatives is an active area of research acs.orgnih.gov. Exploring the difluoroalkylation of the amino group or the aromatic rings of this compound could lead to the discovery of compounds with unique biological activities.

Synthesis of Heterocyclic Scaffolds: Anilines are common precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. Investigating the utility of this compound in the construction of novel heterocyclic systems could yield compounds with interesting photophysical or pharmacological properties.

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new synthetic routes and molecules.

Future computational studies on this compound are expected to involve:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can help to rationalize its observed reactivity and guide the design of new reactions and derivatives researchgate.netresearchgate.netnih.govnih.gov. For instance, understanding the impact of fluorination on hydrogen bonding abilities and π-interactions is crucial for predicting its behavior in biological systems nih.gov.

Force Field Development: The development of accurate force field parameters for fluorinated molecules is essential for reliable molecular dynamics (MD) simulations nih.govbiorxiv.org. Tailored force fields for this compound and its derivatives would enable the study of their conformational dynamics and interactions with biological macromolecules.

AI-Driven Synthesis Planning: Artificial intelligence and machine learning are revolutionizing retrosynthetic analysis and reaction prediction synthiaonline.comnih.gov. Applying these tools to this compound could help to identify novel and efficient synthetic routes that might not be apparent through traditional analysis. These AI-driven platforms can analyze vast reaction databases to propose synthetic plans, which can then be refined by chemists for automated synthesis synthiaonline.com.

| Computational Tool | Application to this compound Research |

| Density Functional Theory (DFT) | Prediction of geometry, vibrational frequencies, and electronic properties. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. |

| AI-Driven Synthesis Planning | Identification of novel and efficient synthetic routes. |

Expanding the Scope of Applications in Emerging Areas of Chemical Science

The unique combination of a difluorinated aniline and a phenyl substituent suggests that derivatives of this compound could find applications in a variety of emerging fields.

Prospective areas for application-driven research include:

Medicinal Chemistry: Fluorinated anilines are important pharmacophores in many drug molecules acs.orgmdpi.comresearchgate.net. The specific substitution pattern of this compound could lead to derivatives with novel biological activities. Future research could focus on synthesizing and screening libraries of its derivatives for activity as kinase inhibitors, antibacterial agents, or for other therapeutic targets nih.gov.

Materials Science: Fluorene derivatives, which share a biphenyl-like core, are widely used in organic electronics due to their excellent photoelectric properties entrepreneur-cn.com. The introduction of fluorine atoms can modulate these properties. Derivatives of this compound could be investigated as building blocks for novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes mdpi.comentrepreneur-cn.com.

Agrochemicals: The incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides. The unique structural features of this compound may lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Chemical Biology: Fluorinated amino acids and other small molecules are valuable tools for probing biological systems nih.gov. Derivatives of this compound could be developed as novel probes for studying protein-protein interactions or for use in 19F NMR-based screening and imaging applications.

Q & A

Q. What are the optimal synthetic routes for 2,4-Difluoro-3-phenylaniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of precursor anilines or nucleophilic aromatic substitution. For example, halogen exchange reactions using fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions at 80–120°C can introduce fluorine atoms. Catalytic methods, such as Pd-mediated cross-coupling, may enhance regioselectivity . Optimization requires monitoring reaction kinetics via HPLC or TLC, adjusting solvent polarity (e.g., DMF or THF), and controlling stoichiometry to minimize byproducts like dehalogenated intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

- Methodological Answer :

- NMR : NMR is critical for distinguishing fluorine environments. For 2,4-difluoro substitution, two distinct signals appear between -110 to -130 ppm. NMR shows aromatic protons as a multiplet (J coupling ~8–12 Hz) .

- MS : ESI-MS or EI-MS typically displays a molecular ion peak at m/z 205 (CHFN) with fragmentation patterns indicating loss of NH or F groups .

- IR : N-H stretching (3350–3450 cm) and C-F vibrations (1200–1250 cm) confirm functional groups .

Q. How should this compound be stored to prevent degradation, and what are the indicators of compound instability?

- Methodological Answer : Store in amber vials under inert gas (Ar/N) at 0–6°C to prevent oxidation or hydrolysis. Degradation indicators include color change (clear → yellow/brown), precipitation, or loss of NMR signal integrity. Regular stability assays (e.g., HPLC purity checks every 3 months) are recommended .

Advanced Research Questions

Q. How do the positions of fluorine substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect reduces electron density at the aromatic ring, enhancing electrophilic substitution at the meta position. In Suzuki-Miyaura couplings, the fluorine para to the amine directs Pd catalysts to the ortho position, while steric hindrance from the 3-phenyl group may slow kinetics. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity. Experimental validation involves comparing coupling rates with mono-fluoro analogs .

Q. What strategies can resolve contradictory data regarding the biological activity of this compound derivatives across different studies?

- Methodological Answer :

- Standardize Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO concentration ≤0.1%).

- Structural Confirmation : Ensure derivatives are re-characterized via NMR and X-ray crystallography to rule out isomerization or impurities .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, identifying outliers due to methodological variability .

Q. How can deuterated analogs of this compound be synthesized for use in metabolic tracing studies?

- Methodological Answer : Deuterium incorporation can be achieved via H/D exchange using DO and acidic/basic catalysts (e.g., DCl or NaOD) under reflux. Alternatively, synthesize from deuterated precursors like 3,5-Difluorobenzoic-d acid (98 atom% D), followed by reduction to the aniline . Confirm deuteration efficiency via MS (m/z shifts +2 or +3) and NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.